Benzyl(1-fluoro-2-methylbutan-2-yl)amine

Description

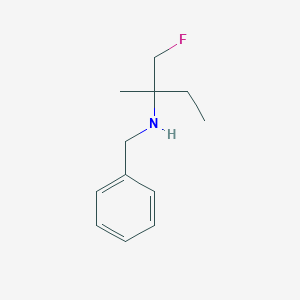

Structure

3D Structure

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-benzyl-1-fluoro-2-methylbutan-2-amine |

InChI |

InChI=1S/C12H18FN/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,14H,3,9-10H2,1-2H3 |

InChI Key |

LBIWDUYUFMNKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CF)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Investigations of Benzyl 1 Fluoro 2 Methylbutan 2 Yl Amine and Analogous Fluoroamines

Chirality in Fluorinated Amine Structures

Chirality in fluorinated amines arises from the presence of one or more stereogenic centers. In a molecule like Benzyl(1-fluoro-2-methylbutan-2-yl)amine, the carbon atom bonded to the fluorine, the nitrogen of the benzylamino group, a methyl group, and an ethyl group is a stereocenter. The presence of a fluorine atom can influence the molecule's conformation and electronic properties.

The introduction of fluorine can affect the basicity of the neighboring amine group, a property that can enhance bioavailability in drug candidates. nih.gov The stereochemical arrangement of the fluorine atom and other substituents around the chiral center dictates the molecule's three-dimensional shape, which is fundamental to its interaction with biological targets. The synthesis of β-fluoroamines, where the fluorine is on the carbon adjacent to the one bearing the amino group, is of particular interest as this motif is found in numerous bioactive compounds. nih.govnih.gov

Enantioselective Control in C-F Bond Formation

Achieving control over the absolute stereochemistry during the synthesis of chiral fluoroamines is a significant challenge. Enantioselective C-F bond formation is a primary strategy to obtain enantiomerically pure compounds. This can be accomplished through various catalytic methods. organicreactions.org

Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of aldehydes, which can then be converted to chiral β-fluoroamines through reductive amination. nih.gov Chiral primary amine catalysts, for instance, can facilitate the enantioselective fluorination of α-branched aldehydes. acs.orgrsc.org Interestingly, by choosing different fluorinating reagents, it is possible to obtain opposite enantiomers using the same chiral catalyst. acs.org

Transition metal catalysis also plays a crucial role. Chiral palladium complexes have been used for the enantioselective fluorination of β-ketoamides, yielding α-fluoro-β-ketoamides with high enantioselectivity. researchgate.net Similarly, nickel complexes with chiral ligands can catalyze the fluorination of cyclic β-ketoesters with excellent enantiomeric excess. acs.org Another approach involves the catalytic asymmetric hydrogenation of fluorinated imines, which provides a direct route to optically active fluorinated amines. acs.org

A summary of catalyst systems for enantioselective fluorination is presented below.

Table 1: Catalytic Systems for Enantioselective Fluorination| Catalyst Type | Substrate Class | Fluorinating Reagent | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Primary Amine | α-Branched Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | Up to 90% |

| Chiral Palladium Complex | β-Ketoamides | N/A | Up to 97% |

| Chiral Nickel Complex | Cyclic β-Ketoesters | Selectfluor | 93–99% |

| Manganese Complex | Fluorinated Ketimines | H₂ | Up to 98% |

Diastereoselective Outcomes in Fluoroamine Synthesis

When a molecule contains more than one stereocenter, diastereoselectivity becomes a critical consideration. The synthesis of fluoroamines with multiple chiral centers requires precise control over the relative stereochemistry. For instance, the synthesis of primary β-fluoroamines can be achieved with high diastereoselectivity through the α-fluorination of aldehydes, followed by conversion to an N-sulfinyl aldimine and subsequent nucleophilic addition. acs.orgacs.org This method has been shown to achieve diastereomeric ratios (dr) greater than 20:1. acs.orgacs.org

Another effective strategy is the diastereoselective reduction of α-fluoroimines. nih.gov Utilizing trichlorosilane (B8805176) as a reductant can lead to high diastereoselectivity (>100:1), favoring the syn-diastereomer. nih.gov The mechanism is proposed to involve a highly ordered transition state where the fluorine and nitrogen atoms activate the organosilane. nih.gov The stereospecific isomerization of α-chiral allylic amines, followed by a diastereoselective reduction, can produce γ-trifluoromethylated aliphatic amines with two non-contiguous stereocenters with high diastereoselectivity. researchgate.netacs.org

Catalyst-controlled diastereoselectivity has also been demonstrated in the fluoroamination of chiral allylic amines, enabling the synthesis of 1,3-difluoro-2-amines with three contiguous stereocenters in high diastereomeric and enantiomeric excess. nih.gov

Table 2: Examples of Diastereoselective Fluoroamine Synthesis

| Method | Key Intermediate | Diastereomeric Ratio (dr) |

|---|---|---|

| Nucleophilic addition to N-sulfinylaldimine | β-Fluoro-N-sulfinylaldimine | >20:1 |

| Reduction of α-fluoroimine with Cl₃SiH | α-Fluoroimine | >100:1 |

| Isomerization/reduction of allylic amines | Chiral imine/enamine | Good |

| Catalytic fluoroamination of allylic amines | N/A | High |

Configurational Stability of Chiral Fluoroamine Moieties

The configurational stability of a stereocenter is essential, particularly for pharmaceutical applications, to prevent the loss of biological activity through racemization. wikipedia.org Racemization involves the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. wikipedia.orgmanchester.ac.uk For chiral fluoroamines, the stability of the C-F bond and the adjacent stereocenter is a key consideration.

The presence of the electron-withdrawing fluorine atom can increase the acidity of the proton on the same carbon, potentially facilitating racemization under basic conditions through the formation of a planar, achiral carbanion intermediate. manchester.ac.uk Studies on α-aryl-α-fluoroacetonitriles have shown that while they are configurationally stable under neutral conditions even at elevated temperatures, they can undergo complete racemization in the presence of a strong base at room temperature. nsf.gov The rate of racemization is dependent on the strength of the base used. nsf.gov This suggests that the configurational stability of chiral fluoroamines can be compromised under certain pH conditions, a factor that needs to be considered in their synthesis, handling, and formulation.

Stereochemical Assignment Methodologies (e.g., X-ray Crystallography)

Unambiguous determination of the absolute and relative stereochemistry of chiral fluoroamines is crucial. Several analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. It has been used to study the conformational preferences of β-fluoroimines, providing empirical evidence for their molecular arrangement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation in solution. For organofluorine compounds, ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range. numberanalytics.comjeol.com The coupling constants between fluorine and adjacent protons (J-coupling) can provide information about the dihedral angle and thus the relative stereochemistry of the molecule. numberanalytics.com Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about through-space distances between atoms, further aiding in stereochemical assignment. biophysics.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique to separate enantiomers and determine the enantiomeric excess of a chiral compound. By using a chiral stationary phase, the two enantiomers interact differently, leading to different retention times. This method is essential for monitoring the success of asymmetric syntheses and for the preparative separation of enantiomers. nsf.govmdpi.com

Computational and Theoretical Studies of Benzyl 1 Fluoro 2 Methylbutan 2 Yl Amine and Fluorinated Amine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. emerginginvestigators.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study fluorinated organic molecules. emerginginvestigators.orgdergipark.org.tr For a molecule like Benzyl(1-fluoro-2-methylbutan-2-yl)amine, these calculations can elucidate key electronic and structural features.

Detailed research findings from studies on analogous fluorinated amines and heterocyclic compounds demonstrate the utility of these computational approaches. dergipark.org.trdntb.gov.ua For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are effective for optimizing molecular geometry and predicting vibrational frequencies (FT-IR) and NMR chemical shifts. dergipark.org.trnih.gov Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. dergipark.org.tr

Furthermore, these methods are used to determine electronic properties such as the distribution of electron density, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO). emerginginvestigators.orgdergipark.org.trdntb.gov.ua The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. emerginginvestigators.org A larger HOMO-LUMO gap generally implies higher stability. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. dntb.gov.uanih.gov

| Property | Predicted Value | Method | Significance |

| Total Energy | -1630.99 a.u. | B3LYP/6-31+G(d,p) | Indicates the overall stability of the molecule. dergipark.org.tr |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP | Reflects the molecule's polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 eV | DFT/B3LYP | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 6.0 eV | DFT/B3LYP | Correlates with chemical stability and reactivity. emerginginvestigators.org |

| C-F Bond Length | ~1.38 - 1.41 Å | DFT/B3LYP | Typical length for a covalent carbon-fluorine bond. |

| C-N Bond Length | ~1.46 - 1.48 Å | DFT/B3LYP | Standard length for a carbon-nitrogen single bond in an amine. |

Note: The values in this table are hypothetical and represent typical ranges for similar fluorinated amine structures based on computational studies.

Conformational Analysis and Stereoelectronic Effects

The presence of a fluorine atom introduces significant stereoelectronic effects that can profoundly influence a molecule's conformational preferences. acs.org In β-fluoroamines, such as this compound, the gauche effect is a key determinant of the preferred geometry around the C-C bond adjacent to the fluorine atom. acs.org This effect arises from stabilizing hyperconjugative interactions, specifically the donation of electron density from a σ C–H bonding orbital into the antibonding σ* C–F orbital (σC–H → σ*C–F). acs.orgresearchgate.net

This interaction favors a gauche conformation, where the fluorine atom and the amino group are positioned at approximately a 60° dihedral angle, over an anti conformation. acs.org Computational studies on fluorinated piperidines and other acyclic systems have confirmed that such stereoelectronic control allows specific, well-defined conformations to be populated, which can be critical for biological activity. researchgate.netresearchgate.net

Conformational analysis of chiral fluorinated molecules can be performed using quantum chemical calculations to determine the relative energies of different conformers (rotational isomers). huji.ac.il By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the global minimum energy conformation and other low-energy, populated states. These studies often reveal that the stabilization provided by stereoelectronic effects can overcome potential steric repulsions. acs.org The polarity of the solvent can also play a major role in the conformational equilibrium, with more polar solvents potentially stabilizing conformers with higher dipole moments. acs.orgresearchgate.net

| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Gauche 1 | ~60° | 0.00 (most stable) | Hyperconjugation (σC–H → σC–F) acs.org |

| Gauche 2 | ~-60° | ~0.1 - 0.5 | Hyperconjugation (σC–H → σC–F) acs.org |

| Anti | 180° | ~1.5 - 2.5 | Steric minimization, but lacks hyperconjugative stabilization. |

| Eclipsed | 0°, 120° | > 4.0 (unstable) | Torsional strain and steric hindrance. |

Note: The relative energies are illustrative, based on general principles of the gauche effect in β-fluoroamines.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, including the synthesis of complex amines. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. wikipedia.orgwikipedia.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which is directly related to the reaction rate. wikipedia.orgumw.edu

For the synthesis of this compound, a likely pathway is the reductive amination of a corresponding fluorinated ketone. Computational modeling, often using DFT methods, can be employed to study the mechanism of this reaction. researchgate.net This would involve calculating the energies of key steps, such as the formation of an iminium ion intermediate and the subsequent hydride transfer. mdpi.com

Transition state theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the activated complex at the transition state. wikipedia.orgumw.edu Computational elucidation of transition state structures can reveal crucial details about bond breaking and bond formation. wikipedia.orgnih.gov For example, in an amine-catalyzed reaction, calculations can show how hydrogen bonding in the transition state stabilizes charge and lowers the activation energy. researchgate.net Identifying the rate-determining step—the step with the highest activation energy—is a key outcome of these studies and provides a target for optimizing reaction conditions. umw.edu

| Reaction Step (Hypothetical Reductive Amination) | Calculated Activation Energy (ΔG‡, kcal/mol) | Description |

| 1. Iminium Ion Formation | 10 - 15 | Formation of the key intermediate from the ketone and benzylamine. |

| 2. Hydride Transfer | 18 - 25 | Transfer of a hydride from a reducing agent to the iminium ion. This is often the rate-determining step. mdpi.com |

| Overall Reaction | - | The overall reaction is typically exothermic. |

Note: These activation energies are hypothetical examples to illustrate the application of computational studies in reaction mechanism analysis.

Predictive Modeling for Synthetic Pathway Design

Designing efficient synthetic routes for complex molecules is a significant challenge in organic chemistry. the-scientist.com In recent years, computer-assisted synthesis planning (CASP) has emerged as a transformative technology, leveraging artificial intelligence (AI) and large reaction databases to propose novel and efficient synthetic pathways. synthiaonline.comnih.gov These tools perform retrosynthetic analysis, a process of deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com

Software platforms like SYNTHIA™, ASKCOS, and SynRoute use different approaches, including rule-based expert systems and machine learning algorithms, to identify potential synthetic disconnections. the-scientist.commit.eduacs.org For a target like this compound, a retrosynthesis program would identify key bond formations, such as the C-N bond, and suggest reactions to form them (e.g., reductive amination, nucleophilic substitution). The program would then recursively analyze the resulting precursors until it arrives at known starting materials. mit.edu

These computational tools can rapidly generate and evaluate numerous potential routes, ranking them based on factors like step count, predicted yield, and the cost of starting materials. synthiaonline.comnih.gov This allows chemists to explore a wider range of synthetic possibilities beyond those that are immediately obvious. the-scientist.com Furthermore, some platforms are incorporating criteria for green chemistry, helping researchers design more sustainable and environmentally friendly syntheses. the-scientist.com This predictive modeling accelerates the discovery and development process, reducing the time and resources spent on trial-and-error experimentation in the lab. synthiaonline.com

Structure-Activity Relationship (SAR) Insights (Theoretical/Computational)

Understanding the relationship between a molecule's structure and its biological activity (SAR) is central to drug discovery and medicinal chemistry. drugdesign.orgcollaborativedrug.com Computational methods provide a powerful means to generate SAR insights by predicting how changes in a molecule's structure will affect its properties and, by extension, its activity. collaborativedrug.comnih.gov

For a compound like this compound, theoretical SAR studies would involve creating a virtual library of analogs and calculating key molecular descriptors for each. These descriptors can include electronic properties (e.g., partial charges, electrostatic potential), steric properties (e.g., molecular volume, surface area), and conformational properties. nih.gov The introduction of a fluorine atom, for instance, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions due to its high electronegativity and ability to form hydrogen bonds. nih.gov

By correlating these calculated descriptors with predicted activity (e.g., binding affinity to a target receptor, which can be estimated using molecular docking simulations), a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.net These models help to identify which structural features are most important for activity. For example, a QSAR study might reveal that placing a fluorine atom at a specific position enhances binding, or that a bulkier group on the benzyl (B1604629) ring is detrimental. nih.govacs.org These computational insights can then guide the synthesis of new compounds with improved potency and selectivity. drugdesign.orgcollaborativedrug.com

| Analog Modification | Computational Prediction | Rationale |

| Remove Fluorine | Decreased binding affinity | Loss of favorable electrostatic or hydrogen bonding interactions with the target. nih.gov |

| Shift Fluorine to C-3 | Altered conformational preference & activity | Change in stereoelectronic effects and molecular shape. |

| Replace Benzyl with Pyridyl | Increased polarity, potentially altered activity | Introduction of a nitrogen atom changes H-bonding capacity and electronic distribution. |

| Add para-Chloro to Benzyl Ring | Increased lipophilicity, potentially enhanced activity | Halogen substitution can improve membrane permeability and introduce new binding interactions. |

| Replace tert-butyl group with isopropyl | Reduced steric bulk | May allow for a better fit within a constrained binding pocket. |

Note: This table presents hypothetical SAR insights based on general principles used in computational drug design.

Analytical Characterization Techniques in Research on Benzyl 1 Fluoro 2 Methylbutan 2 Yl Amine

Advanced Spectroscopic Methods for Structural Elucidation

The definitive identification and structural confirmation of Benzyl(1-fluoro-2-methylbutan-2-yl)amine rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the specific chemical environment of the fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and crucially, ¹⁹F NMR, are utilized to confirm its molecular architecture.

¹H NMR provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons of the benzyl group, and the protons of the methyl and ethyl groups on the butanyl chain. The protons on the carbon adjacent to the fluorine atom would exhibit characteristic splitting patterns due to coupling with the ¹⁹F nucleus.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

¹⁹F NMR is particularly important for fluorinated compounds. beilstein-journals.org As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR detection. st-andrews.ac.uk The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift provides insight into the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine nucleus to adjacent protons (²JHF) observed in the ¹H NMR spectrum provides definitive evidence for the location of the fluorine atom within the 1-fluoro-2-methylbutan-2-yl moiety. st-andrews.ac.uk

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (δ) / ppm | Key Features |

|---|---|---|---|

| ¹H NMR | Protons | 7.2-7.4 (aromatic), 3.8 (benzyl CH₂), 4.5 (fluoromethyl CH₂F), 0.9-1.5 (alkyl) | Signals for benzyl and butanyl groups. Splitting of CH₂F protons due to fluorine coupling. |

| ¹³C NMR | Carbons | 127-140 (aromatic), 80-90 (C-F), 20-60 (aliphatic) | A distinct signal for the carbon bonded to fluorine, showing a large ¹JCF coupling constant. |

| ¹⁹F NMR | Fluorine | -200 to -230 | A single resonance confirming the presence of one fluorine environment. |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within 0.001 atomic mass units. This precision allows for the determination of a unique molecular formula. scielo.br

For this compound, HRMS would be used to verify its molecular formula, C₁₂H₁₈FN. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated exact mass. A close match between these values provides strong evidence for the correct identity of the compound. st-andrews.ac.uk

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈FN |

| Calculated Exact Mass | 195.1423 |

| Ionization Mode | Electrospray (ESI) |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 196.1496 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for both the purification of the target compound after synthesis and the assessment of its final purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High Performance Liquid Chromatography (HPLC) is a versatile technique used extensively in the analysis of organic compounds. In an analytical capacity, HPLC is used to determine the purity of a sample of this compound. A sample is injected into the HPLC system, and the resulting chromatogram is analyzed. A high-purity sample will ideally show a single, sharp peak, and the area of this peak relative to the total area of all peaks can be used to quantify the purity.

For purification, preparative HPLC can be employed. This method uses larger columns to handle greater quantities of material, allowing for the isolation of the desired compound from unreacted starting materials or by-products of the synthesis. The radiochemical yield of ¹⁸F-labeled compounds is often determined by radio-HPLC analysis. nih.govmdpi.com

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions, but characteristic for the compound |

Radiochemical Synthesis and Imaging for Chemical Biology Research

The presence of a fluorine atom in this compound opens up possibilities for its use in advanced chemical biology research, particularly in the field of molecular imaging.

Applications of ¹⁸F in Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and measure biological processes at the molecular level. nih.gov Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET imaging due to its favorable physical properties. nih.govmdpi.com

The development of an ¹⁸F-labeled version of this compound would transform it into a PET tracer. This involves replacing the stable ¹⁹F atom with the radioactive ¹⁸F isotope. The synthesis is typically achieved through a late-stage radiofluorination reaction, where a suitable precursor molecule is reacted with [¹⁸F]fluoride. researchgate.net The precursor would be designed with a good leaving group (such as a tosylate, mesylate, or nitro group) at the position where the ¹⁸F is to be introduced. The labeling is achieved via nucleophilic substitution. nih.gov

Once synthesized and purified, the resulting tracer, [¹⁸F]this compound, could be administered in trace amounts to study its biodistribution, pharmacokinetics, and interaction with specific biological targets in real-time using a PET scanner. nih.gov This approach is fundamental in drug development and disease research for non-invasively assessing target engagement and pathophysiology. researchgate.net

Table 4: Properties of ¹⁸F and Radiosynthesis Steps

| Aspect | Description |

|---|---|

| Radionuclide | Fluorine-18 (¹⁸F) |

| Half-life | 109.7 minutes nih.gov |

| Decay Mode | Positron Emission (β⁺) nih.gov |

| Positron Energy | 635 keV (low, allows for high image resolution) mdpi.com |

| Production | Cyclotron, via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O nih.gov |

| Labeling Reaction | Nucleophilic substitution with [¹⁸F]fluoride on a precursor molecule |

| Application | In vivo molecular imaging with PET |

Research Findings on this compound Remain Undocumented in Publicly Accessible Literature

Following a comprehensive search of scholarly and scientific databases, no specific research articles, studies, or data could be found regarding the use of the chemical compound This compound as a fluorinated probe for studying biochemical transformations. The scientific literature available in the public domain does not appear to contain mentions of this specific molecule for the analytical purposes outlined.

While the field of medicinal chemistry extensively utilizes fluorinated compounds, the specific application of this compound in this context is not documented. The strategic incorporation of fluorine into molecules is a common practice to modulate properties such as metabolic stability, membrane permeability, and binding affinity. chinesechemsoc.orgacs.org Fluorine's unique characteristics, including its small size and high electronegativity, make it a valuable tool in drug design and for creating probes to study biological systems. mdpi.com

For instance, the 19F nucleus is NMR-active, allowing researchers to follow the fate of fluorinated substrate analogues as they are processed by enzymes. nih.gov This technique is a powerful method for investigating enzyme mechanisms and for the development of enzyme inhibitors. nih.gov Fluorinated functional groups can be engineered into molecules to act as "suicide substrates" or to create analogues of transition states in enzymatic reactions. nih.gov

However, despite the broad applications of fluorinated molecules in biochemical research, all inquiries for "this compound" yielded no specific findings. Consequently, no data tables or detailed research outcomes related to this particular compound can be provided. The information necessary to construct the requested article section is absent from the surveyed scientific literature.

Research Applications and Broader Scientific Impact of Fluorinated Amines

Role as Versatile Building Blocks in Organic Synthesis

Fluorinated amines are crucial building blocks in the synthesis of more complex and functionally diverse molecules. Their unique properties allow for the construction of novel chemical architectures that would otherwise be difficult to access.

Precursors for Complex Organic Molecules

Chiral fluorinated amines are highly sought-after intermediates in drug design and discovery. tandfonline.comnih.gov They serve as foundational components for synthesizing a wide range of biologically active compounds. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule. For instance, fluorinated chiral amines are used to create analogues of natural products and pharmaceuticals, where the amine group is critical for biological activity. nih.gov Synthetic strategies often involve the use of fluorinated building blocks like fluorinated imines to produce these valuable chiral amines with high stereoselectivity. tandfonline.comcas.cn The development of methods to create these precursors, such as the flow synthesis of fluorinated α-amino acids from fluorinated amines, represents a significant advancement in making these complex building blocks more accessible. chemistryviews.org

Influence on Physicochemical Properties for Design of Research Probes

The strategic placement of fluorine atoms is a powerful tool for fine-tuning the physicochemical properties of molecules, which is essential for designing effective research probes, including those for 19F Magnetic Resonance Imaging (MRI). nih.govacs.org Fluorination significantly impacts basicity (pKa), lipophilicity (LogP), and solubility. researchgate.netnih.gov

pKa Modulation: The strong electron-withdrawing nature of fluorine decreases the basicity of the amine group. tandfonline.comcas.cn This reduction in pKa is critical because it can improve the bioavailability of a potential drug molecule by altering its ionization state at physiological pH. tandfonline.comnih.gov For example, fluorination at the β-position to an amine can lower the pKa by approximately 1.7 units for each fluorine atom added. yuntsg.com

The table below illustrates the typical impact of β-fluorination on the basicity of an aliphatic amine.

| Compound | Number of β-Fluorine Atoms | Approximate pKa | Change in pKa (ΔpKa) |

| R-CH₂-CH₂-NH₂ | 0 | ~10.6 | 0 |

| R-CHF-CH₂-NH₂ | 1 | ~8.9 | -1.7 |

| R-CF₂-CH₂-NH₂ | 2 | ~7.2 | -3.4 |

Note: R represents a generic organic substituent. The pKa values are approximate and can vary based on the full molecular structure.

Contributions to Methodological Organic Chemistry

The pursuit of novel fluorinated amines has driven significant innovation in synthetic organic chemistry, leading to the development of new reagents and reaction pathways.

Development of Novel Fluorination Reagents and Strategies

The demand for selectively fluorinated molecules has spurred the creation of new fluorinating reagents. Compounds containing a reactive N-F bond, derived from amines, have been developed as mild and selective electrophilic fluorinating agents. researchgate.netrsc.org These "bench-top" reagents are often more stable and easier to handle than traditional sources like elemental fluorine. researchgate.net Research in this area has also led to advanced C-H fluorination strategies, which allow for the direct incorporation of fluorine into a molecule without pre-functionalization, representing a highly efficient synthetic approach. rsc.orgnih.gov These methods include transition metal-catalyzed processes that offer high regioselectivity. rsc.org

Expansion of Amine Functionalization Chemistry

The synthesis of fluorinated amines has broadened the scope of amine functionalization. For instance, the challenges associated with creating fluorinated imines, which are precursors to many fluorinated amines, have led to alternative methods starting from more accessible materials like fluoroacetamides. rsc.org Furthermore, strategies like the fluoroamination of alkenes allow for the simultaneous introduction of both a fluorine atom and a nitrogen-containing group into a molecule in a single step. alfa-chemistry.com The development of electrochemical methods, such as the Shono oxidation, has also enabled site-specific β-C(sp³)–H fluorination of amine derivatives, providing a powerful tool for late-stage functionalization in drug discovery. chemrxiv.org

Environmental Fate and Biotransformation Studies of Fluorinated Amines

Academic Research on Environmental Implications of Organofluorine CompoundsWhile general research on the environmental implications of organofluorine compounds exists, it does not specifically address Benzyl(1-fluoro-2-methylbutan-2-yl)amine.

Without dedicated scientific investigation into the environmental fate and biotransformation of this compound, any discussion on its environmental impact would be purely speculative. Further research is required to determine the behavior and potential ecological effects of this specific chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.